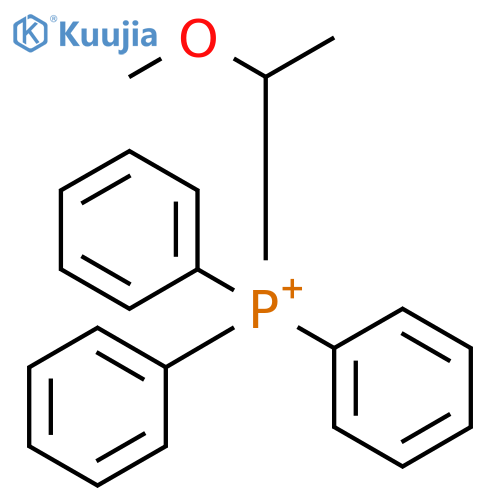Cas no 51835-42-8 (Phosphonium, (1-methoxyethyl)triphenyl-)

Phosphonium, (1-methoxyethyl)triphenyl- 化学的及び物理的性質
名前と識別子
-
- Phosphonium, (1-methoxyethyl)triphenyl-
-
- インチ: 1S/C21H22OP/c1-18(22-2)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3/q+1
- InChIKey: KQTXSFYFQIOYIA-UHFFFAOYSA-N
- ほほえんだ: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C(C)OC
Phosphonium, (1-methoxyethyl)triphenyl- 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Phosphonium, (1-methoxyethyl)triphenyl-に関する追加情報
Phosphonium, (1-methoxyethyl)triphenyl- (CAS No. 51835-42-8): A Comprehensive Overview
Phosphonium, (1-methoxyethyl)triphenyl-, identified by its Chemical Abstracts Service (CAS) number 51835-42-8, is a specialized organophosphorus compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its triphenylphosphonium core and a 1-methoxyethyl substituent, exhibits unique chemical properties that make it valuable in various applications, including drug delivery systems, catalysis, and polymer chemistry.
The molecular structure of Phosphonium, (1-methoxyethyl)triphenyl- consists of a phosphorus atom coordinated to three phenyl groups and a single 1-methoxyethyl group. This arrangement imparts a high degree of stability and flexibility to the molecule, enabling it to interact with a wide range of biological and chemical systems. The presence of the methoxy group enhances the compound's solubility in polar solvents, making it particularly useful in aqueous-based formulations.
In recent years, Phosphonium, (1-methoxyethyl)triphenyl- has been extensively studied for its potential applications in pharmaceuticals. One of the most promising areas is its use as a component in prodrug formulations. Prodrugs are designed to improve the bioavailability and targeted delivery of active pharmaceutical ingredients (APIs). The cationic nature of the phosphonium group facilitates the interaction with biological membranes, enhancing cellular uptake and reducing metabolic degradation. This property has been leveraged in the development of novel drug delivery systems that can overcome the challenges associated with poor solubility and low bioavailability of many therapeutic agents.
Moreover, Phosphonium, (1-methoxyethyl)triphenyl- has shown significant promise as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates and facilitate transition-metal-catalyzed reactions makes it an invaluable tool in synthetic chemistry. Researchers have utilized this compound in cross-coupling reactions, hydrogenation processes, and oxidation reactions, among others. The triphenylphosphonium core provides a stable platform for these reactions, while the 1-methoxyethyl group enhances solubility and reactivity under mild conditions.
The compound's versatility extends to its applications in polymer chemistry. Phosphonium salts are known to act as effective flame retardants due to their ability to release water upon decomposition, which dilutes flammable gases and reduces heat release. Phosphonium, (1-methoxyethyl)triphenyl-, with its unique structural features, has been incorporated into polymer matrices to enhance fire safety properties without compromising material performance. This application is particularly relevant in industries where fire resistance is critical, such as construction, automotive, and electronics.
In the realm of materials science, Phosphonium, (1-methoxyethyl)triphenyl- has been explored for its potential in creating advanced materials with tailored properties. Its ability to form stable complexes with various metals and organic molecules makes it a suitable candidate for designing smart materials that can respond to external stimuli such as temperature or pH changes. These materials have potential applications in sensors, actuators, and adaptive coatings.
The latest research on Phosphonium, (1-methoxyethyl)triphenyl- also highlights its role in nanotechnology. The compound's ability to self-assemble into ordered structures has been exploited to create nanoscale architectures with precise control over size and morphology. These nanostructures have potential applications in nanoelectronics, nanophotonics, and drug delivery systems where precise control over particle size and distribution is essential.
In conclusion, Phosphonium, (1-methoxyethyl)triphenyl-, with its CAS number 51835-42-8, is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool in pharmaceuticals, catalysis, polymer chemistry, materials science, and nanotechnology. As research continues to uncover new applications for this compound, its importance is expected to grow further.
51835-42-8 (Phosphonium, (1-methoxyethyl)triphenyl-) 関連製品
- 2137841-63-3(2,5-Difluoro-3-(methoxycarbonyl)benzoic acid)
- 35402-54-1(4-(2-formylamino-phenyl)-4-oxo-butyric Acid)
- 2137531-17-8(5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole)
- 4335-26-6(2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one hydrobromide)
- 385392-57-4(2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide)
- 2138188-79-9(3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine)
- 1060352-77-3(1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea)
- 51047-59-7(2-Methyl-6-piperazin-1-ylpyrazine)
- 2097950-95-1(2-(2-(1-Hydroxyethyl)piperidin-1-yl)butanoic acid)
- 41682-24-0(Arctigenin 4'-O-β-gentiobioside)




